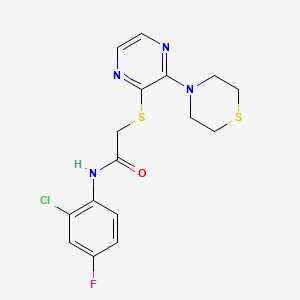
N-(2-chloro-4-fluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-fluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, also known as CMPD 1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anti-Inflammatory Activity
A study conducted by Sunder & Maleraju (2013) focused on the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These derivatives were tested for their anti-inflammatory activity, with some showing significant effectiveness.
Anticancer Activity
Research by Ghorab et al. (2015) investigated sulfonamide derivatives involving structural elements similar to N-(2-chloro-4-fluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide. These compounds exhibited notable anticancer activity against breast and colon cancer cell lines.
Antimicrobial Potency
A study by Desai et al. (2012) synthesized and characterized new derivatives with a similar structural framework. These compounds displayed significant antimicrobial activity against various bacterial and fungal strains, suggesting a potential application in combating microbial infections.
Anti-Lung Cancer Activity
Research by Hammam et al. (2005) focused on fluoro-substituted compounds related in structure to this compound, demonstrating their potential as anti-lung cancer agents.
Biopharmaceutical Properties
In a study by Euler et al. (2004), the physicochemical and biopharmaceutical properties of a related thrombin inhibitor were examined, contributing to the understanding of absorption characteristics and supporting the development of controlled release formulations.
Antibacterial Activity
A paper by Le et al. (2018) explored novel quinoline derivatives, similar in structure, showing significant antibacterial activity, especially against Bacillus subtilis and Aspergillus niger.
Antioxidant Activity
Research by Chkirate et al. (2019) and Nayak et al. (2014) explored derivatives with potential antioxidant activities, crucial for combating oxidative stress-related diseases.
Metabolic Stability Improvement
A study by Stec et al. (2011) aimed at improving the metabolic stability of related compounds, contributing significantly to the development of more stable and efficacious pharmaceuticals.
properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4OS2/c17-12-9-11(18)1-2-13(12)21-14(23)10-25-16-15(19-3-4-20-16)22-5-7-24-8-6-22/h1-4,9H,5-8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHBPPVAVNKSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2959518.png)

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/no-structure.png)
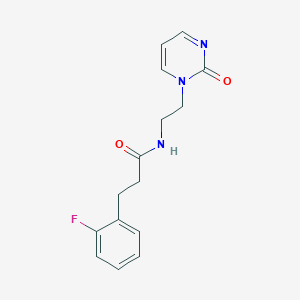
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2959524.png)
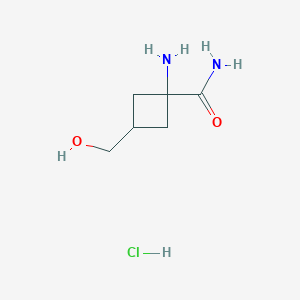
![Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2959526.png)


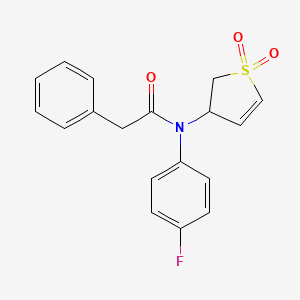
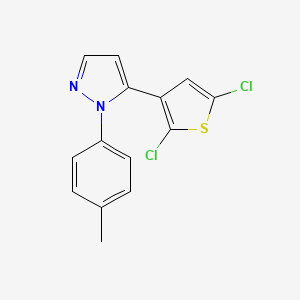
![7-Oxa-1-azaspiro[4.5]decane](/img/structure/B2959536.png)
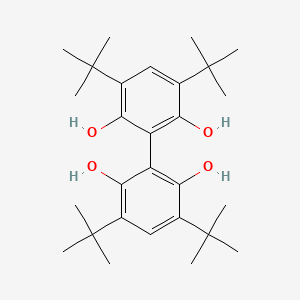
![5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2959539.png)